Benzyl (5-phenyloxazol-2-yl)carbamate Benzyl (5-phenyloxazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 13575-14-9
VCID: VC20961501
InChI: InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
SMILES: C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3
Molecular Formula: C17H14N2O3
Molecular Weight: 294.3 g/mol

Benzyl (5-phenyloxazol-2-yl)carbamate

CAS No.: 13575-14-9

Cat. No.: VC20961501

Molecular Formula: C17H14N2O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (5-phenyloxazol-2-yl)carbamate - 13575-14-9

Specification

CAS No. 13575-14-9
Molecular Formula C17H14N2O3
Molecular Weight 294.3 g/mol
IUPAC Name benzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate
Standard InChI InChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
Standard InChI Key ZYIPABRMGYNQKB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3

Introduction

Chemical Properties and Structure

Basic Information

Benzyl (5-phenyloxazol-2-yl)carbamate is characterized by the following properties:

PropertyValue
CAS Number13575-14-9
Molecular FormulaC₁₇H₁₄N₂O₃
Molecular Weight294.3 g/mol
IUPAC Namebenzyl N-(5-phenyl-1,3-oxazol-2-yl)carbamate
Standard InChIInChI=1S/C17H14N2O3/c20-17(21-12-13-7-3-1-4-8-13)19-16-18-11-15(22-16)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
Standard InChIKeyZYIPABRMGYNQKB-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=CC=C3

Structural Characteristics

The compound consists of three main structural components:

  • A 5-phenyloxazole ring system, which includes a five-membered oxazole heterocycle with a phenyl substituent at the 5-position

  • A carbamate (NH-COO) linkage attached to the 2-position of the oxazole ring

  • A benzyl group connected to the carbamate moiety
    This structural arrangement creates a molecule with several potential hydrogen bond donors and acceptors, as well as aromatic regions that can participate in π-π interactions. The presence of the carbamate group provides a site for potential metabolic transformation and creates a point of reactivity that could be exploited in chemical modifications.

Synthesis Methods

Carbamate Formation

Potential ActivityStructural BasisReference Compounds
AntimicrobialOxazole ringOther oxazole derivatives
Enzyme inhibitionCarbamate moietyBenzene-based carbamates
Anti-inflammatoryHeterocyclic structureOxazole-containing anti-inflammatories
CNS activityCarbamate functional groupCarbamate-based CNS agents

Research Findings

Structure-Activity Relationships

The literature suggests that compounds containing the oxazole scaffold can exhibit diverse biological activities depending on the nature and position of substituents. Specifically:

  • The 5-phenyl substituent on the oxazole ring can enhance lipophilicity and potential interactions with biological targets

  • The carbamate group can serve as a hydrogen bond acceptor and donor, potentially enabling interactions with various enzyme active sites

  • The benzyl group provides additional lipophilicity and potential for π-stacking interactions with aromatic amino acid residues in protein targets

Comparative Studies

When considering related compounds such as (3-benzyl-5-hydroxyphenyl)carbamates, which have demonstrated inhibitory activity against Mycobacterium tuberculosis, the structural similarities suggest potential antimycobacterial applications for Benzyl (5-phenyloxazol-2-yl)carbamate as well .
Studies on benzene-based carbamates have shown promising inhibition of cholinesterase enzymes, with some compounds achieving very high selectivity indices. The presence of carbamate functionality in Benzyl (5-phenyloxazol-2-yl)carbamate suggests it may possess similar enzyme inhibitory properties .

Comparison with Similar Compounds

Structural Analogs

Several structurally related compounds provide insight into potential properties and applications of Benzyl (5-phenyloxazol-2-yl)carbamate:

2-Benzyl-5-phenyloxazole

This compound (CAS: 68395-81-3) shares the 5-phenyloxazole core but features a direct benzyl substituent at the 2-position instead of a carbamate linkage. This structural difference would likely result in different physicochemical properties and biological activities .

Comparative Properties

The table below presents a comparison of physicochemical properties between Benzyl (5-phenyloxazol-2-yl)carbamate and related compounds:

CompoundMolecular WeightLogP (Estimated)H-Bond DonorsH-Bond Acceptors
Benzyl (5-phenyloxazol-2-yl)carbamate294.3 g/mol~3.015
2-Benzyl-5-phenyloxazole235.28 g/mol3.9301
Benzyl N-(5-bromopyridin-2-yl)-N-(4-hydroxybutan-2-yl)carbamate379.2 g/mol~2.814
This comparison highlights that Benzyl (5-phenyloxazol-2-yl)carbamate possesses a balanced profile of molecular weight and hydrogen bonding potential, which could contribute to favorable drug-like properties .

Future Research Directions

Synthesis Optimization

Future studies should focus on optimizing synthetic routes for Benzyl (5-phenyloxazol-2-yl)carbamate to improve yields, reduce environmental impact, and enable scale-up for industrial applications. Development of green chemistry approaches, such as solvent-free conditions or catalytic methods, would be particularly valuable.

Biological Activity Screening

Comprehensive screening of Benzyl (5-phenyloxazol-2-yl)carbamate against a range of biological targets is warranted to fully explore its potential applications:

  • Antimicrobial testing against various bacterial, fungal, and viral pathogens

  • Enzyme inhibition assays, particularly focusing on cholinesterases and proteases

  • Anti-inflammatory and immunomodulatory activity assessment

  • Evaluation as a potential antitumor agent

Structure Modification Studies

Systematic modification of the basic scaffold could yield derivatives with enhanced biological activities and improved pharmacokinetic properties:

  • Substitution on the phenyl rings to modulate electronic and steric properties

  • Replacement of the benzyl group with other moieties to alter lipophilicity

  • Modification of the carbamate linkage to enhance stability or targeting

  • Introduction of solubilizing groups to improve aqueous solubility

Materials Science Applications

Investigation of Benzyl (5-phenyloxazol-2-yl)carbamate in materials science contexts could reveal novel applications:

  • As a building block for supramolecular assemblies

  • In the development of fluorescent probes and sensors

  • As precursors for polymer synthesis

  • In the creation of functional materials with specific optical or electronic properties

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